molecular formula C14H26N2O2 B15243647 tert-Butyl 2-amino-6-azaspiro[4.5]decane-6-carboxylate

tert-Butyl 2-amino-6-azaspiro[4.5]decane-6-carboxylate

Cat. No.: B15243647
M. Wt: 254.37 g/mol
InChI Key: DZTDLWJFWYQKBX-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-6-azaspiro[4.5]decane-6-carboxylate (CAS: 1780343-10-3) is a bicyclic organic compound with a spiro[4.5]decane core. Its molecular formula is C₁₄H₂₆N₂O₂, and it has a molecular weight of 254.37 g/mol . The structure features a tert-butyl carbamate group at position 6 and an amino group at position 2, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or peptidomimetics. Despite its utility, availability challenges are noted, as it is currently discontinued by major suppliers like CymitQuimica .

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 3-amino-6-azaspiro[4.5]decane-6-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-5-4-7-14(16)8-6-11(15)10-14/h11H,4-10,15H2,1-3H3

InChI Key

DZTDLWJFWYQKBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CCC(C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-6-azaspiro[4.5]decane-6-carboxylate typically involves the reaction of a spirocyclic ketone with an amine under specific conditions. One common method includes the use of tert-butyl chloroformate as a protecting group for the amine, followed by cyclization to form the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-6-azaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, alcohols, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

tert-Butyl 2-amino-6-azaspiro[4.5]decane-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for tert-Butyl 2-amino-6-azaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or activating their functions. This can lead to various biological effects, depending on the specific target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s spiro[4.5]decane scaffold distinguishes it from smaller or differently substituted analogs. Below is a comparative analysis of structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Availability
tert-Butyl 2-amino-6-azaspiro[4.5]decane-6-carboxylate (Target) 1780343-10-3 C₁₄H₂₆N₂O₂ 254.37 6-tert-butyl carbamate, 2-amino Discontinued
tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate 1251010-30-6 C₁₃H₂₄N₂O₂ 240.34 6-tert-butyl carbamate, 1-amino Available (High similarity)
tert-Butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate 1363382-19-7 C₁₄H₂₆N₂O₂ 254.37 2-tert-butyl carbamate, 7-amino Available (High similarity)
tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate 960294-16-0 C₁₃H₂₄N₂O₂ 240.34 6-tert-butyl carbamate, 2-aza In stock (Aladdin)
tert-Butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate 1221818-08-1 C₁₃H₂₂N₂O₃ 254.33 6-tert-butyl carbamate, 1-oxo, 2-aza Available (95% purity)
tert-Butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate 2418726-02-8 C₁₄H₂₄N₂O₃ 253.30 6-tert-butyl carbamate, 10-oxo Discontinued

Impact of Structural Variations

Spiro Ring Size
  • Spiro[3.4]octane vs. Spiro[4.5]decane: Compounds like tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate (CAS 1251010-30-6) have a smaller bicyclic system, reducing molecular weight (240.34 vs. This may affect solubility and synthetic accessibility .
  • Spiro[4.5]decane Derivatives : The target compound’s larger ring offers conformational flexibility, which is advantageous in drug design for optimizing binding interactions .
Substituent Position and Functionality
  • Oxo vs. Amino Groups: The 1-oxo derivative (CAS 1221818-08-1) introduces a ketone, increasing polarity and reactivity (e.g., susceptibility to nucleophilic attack) compared to the amino-substituted target .
  • Diazaspiro Systems : Compounds with two nitrogen atoms (e.g., CAS 960294-16-0) exhibit enhanced basicity and hydrogen-bonding capacity, useful in metal coordination or pH-sensitive applications .
Functional Group Effects
  • tert-Butyl Carbamate : Common across all analogs, this group enhances stability and lipophilicity, aiding in membrane permeability .
  • Fluorinated Derivatives : Complex analogs like tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate (CAS 1206821-43-3) demonstrate how electronegative substituents can fine-tune bioactivity for medicinal use .

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